molecular formula C10H14O3 B1580833 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate CAS No. 68227-51-0

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

Cat. No. B1580833
CAS RN: 68227-51-0
M. Wt: 182.22 g/mol
InChI Key: SUJWBOKDKMEAOQ-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate, also known as MOCB, is an organic chemical compound. It has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol . This compound is a furan that has been shown to have a sweet taste .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is 1S/C10H14O3/c1-3-4-9(12)13-10-7(2)5-6-8(10)11/h3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is a clear liquid that can range in color from colorless to pale yellow to pale red . It has a boiling point of 85°C at 0.1mmHg . The compound is practically insoluble in water but soluble in fats and oils . Its specific gravity is 1.06 at 20°C , and its refractive index is 1.48 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The development of cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, involved the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, highlighting the compound's potential application in the synthesis of pharmaceuticals (T. Penning et al., 1997).

Chemical Synthesis Techniques

  • A study described an efficient method for synthesizing 2-methylene-4-substituted ethyl butyrates via cyclopropyl opening followed by a Wittig reaction, demonstrating the compound's relevance in advanced organic synthesis techniques (Seung Won Chung et al., 2011).

Stereocontrolled Preparation of Spirocyclic Ethers

  • Research on the spontaneous intramolecular cyclization of certain tetrahydropyrans substituted by alkyl groups at various ring positions to form spirocyclic centers exclusively anti to the methyl, showcases the compound's utility in creating stereochemically complex structures (L. Paquette et al., 1996).

Safety And Hazards

The safety information available indicates that 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

(2-methyl-5-oxocyclopenten-1-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-4-9(12)13-10-7(2)5-6-8(10)11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJWBOKDKMEAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071289
Record name 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Fruity nutty aroma
Record name Cyclotene butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2033/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water; soluble in fats and oils, Soluble (in ethanol)
Record name Cyclotene butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2033/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.063-1.069 (20°)
Record name Cyclotene butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2033/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

CAS RN

68227-51-0
Record name 2-Methyl-5-oxo-1-cyclopenten-1-yl butanoate
Source CAS Common Chemistry
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Record name Cyclotene butyrate
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Record name Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester
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Record name 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-oxo-1-cyclopenten-1-yl butyrate
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Record name CYCLOTENE BUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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